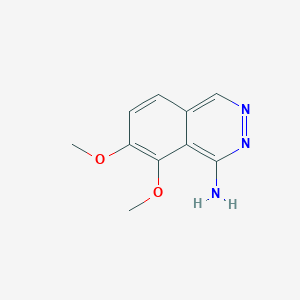
7,8-Dimethoxyphthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxyphthalazin-1-amine is an organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of two methoxy groups attached to the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxyphthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy groups at the 7 and 8 positions of the phthalazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxyphthalazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of N-substituted phthalazin-1-amines.
Scientific Research Applications
7,8-Dimethoxyphthalazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxyphthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound without methoxy groups.
7,8-Dihydroxyphthalazin-1-amine: A derivative with hydroxyl groups instead of methoxy groups.
7,8-Dimethylphthalazin-1-amine: A derivative with methyl groups instead of methoxy groups.
Uniqueness
7,8-Dimethoxyphthalazin-1-amine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7,8-dimethoxyphthalazin-1-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-7-4-3-6-5-12-13-10(11)8(6)9(7)15-2/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
AIOWVPQTTCSROO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(N=NC=C2C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
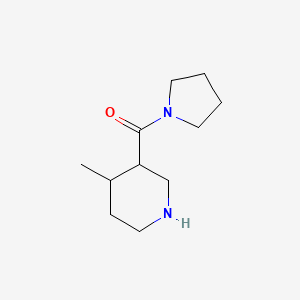
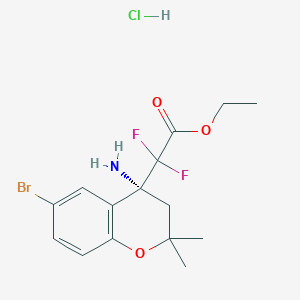
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

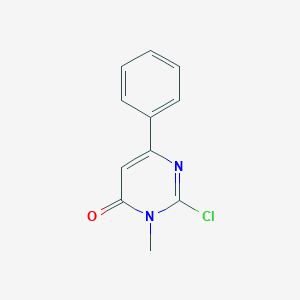
![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
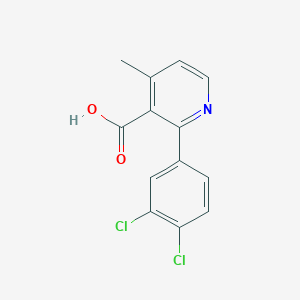

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
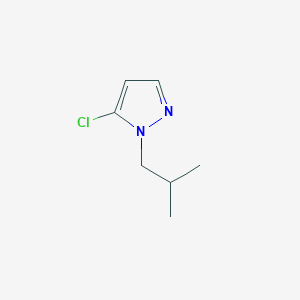
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)
